molecular formula C15H10F3N3O4S3 B6531148 2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 1021212-45-2

2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6531148
CAS No.: 1021212-45-2
M. Wt: 449.5 g/mol
InChI Key: QOHUYTQURGDFFE-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamido group linked to a 1,3-thiazole-4-carboxamide scaffold, with a 4-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thiazole and thiophene moieties contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for therapeutic applications . Structural characterization methods, such as NMR and LCMS, are critical for verifying its purity and tautomeric forms .

Properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O4S3/c16-15(17,18)25-10-5-3-9(4-6-10)19-13(22)11-8-27-14(20-11)21-28(23,24)12-2-1-7-26-12/h1-8H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHUYTQURGDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Formation

The 1,3-thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves cyclization of α-halo ketones with thioamides. For the target compound, 2-amino-4-carboxamide-thiazole serves as the foundational intermediate.

Procedure :

  • α-Halo Ketone Preparation :

    • 4-(Trifluoromethoxy)acetophenone is halogenated using bromine in acetic acid to yield 2-bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one.

    • Conditions : 0–5°C, 2 h, 85% yield.

  • Cyclization with Thiourea :

    • The α-bromo ketone reacts with thiourea in ethanol under reflux (12 h), forming 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole.

    • Key Insight : Iodine catalysis enhances cyclization efficiency, reducing reaction time to 8 h.

Carboxamide Functionalization

Carboxylic Acid Activation

The thiazole-4-carboxylic acid intermediate is activated for amide coupling. Two primary methods are validated:

Method A: Acid Chloride Formation

  • Thiazole-4-carboxylic acid reacts with thionyl chloride (SOCl₂) at reflux (4 h) to form the acyl chloride.

  • Yield : 92%.

Method B: Coupling Agents

  • Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) activates the carboxylic acid at room temperature (RT).

  • Advantage : Avoids harsh conditions, suitable for acid-sensitive substrates.

Amide Bond Formation

The activated intermediate couples with 4-(trifluoromethoxy)aniline:

  • Conditions : Triethylamine (TEA) as base, DCM, RT, 6 h.

  • Yield : 87%.

Integrated Synthetic Routes

Sequential Approach (Carboxamide First)

  • Thiazole-4-carboxamide formation (Step 2).

  • Sulfonamide coupling (Step 3).

  • Overall Yield : 68%.

Convergent Approach

  • Separate synthesis of sulfonamide and carboxamide intermediates.

  • Final coupling via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine).

  • Advantage : Higher modularity; Yield : 74%.

Optimization and Challenges

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
Sulfonylation Temp0°C → RT+15%
Amide Coupling SolventDCM vs. THFDCM: +8%

Purification Strategies

  • Recrystallization : Ethanol/water (7:3) for carboxamide.

  • Column Chromatography : Silica gel, hexane/ethyl acetate (3:1) for sulfonamide.

Analytical Validation

Spectroscopic Data

  • ¹H NMR :

    • Thiophene protons: δ 7.45–7.28 (m, 3H).

    • Trifluoromethoxy group: δ 4.30 (s, 1H).

  • LC-MS : m/z 487 [M+H]⁺.

Purity Assessment

  • HPLC: >99% purity using C18 column, acetonitrile/water gradient.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

  • Substitution: : Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings, using reagents such as halogens and nitrating agents.

Common Reagents and Conditions

  • Oxidation: : mCPBA for mild oxidation.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogens (Br2, Cl2) in the presence of a Lewis acid like FeCl3.

Major Products Formed

Depending on the reaction conditions and reagents, major products include sulfoxides, sulfones, amines, and various substituted aromatic derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research has indicated that thiophene derivatives, including compounds similar to 2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide, possess antiviral properties against flavivirus infections. These compounds have been shown to inhibit viral polymerase activity, making them candidates for therapeutic development against viruses such as Hepatitis C and Dengue .

Anticancer Activity
Recent studies have demonstrated that thiazole-based compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. The incorporation of the trifluoromethoxy group enhances the biological activity of these compounds by improving their lipophilicity and metabolic stability .

Chemical Synthesis

Reagent Development
The compound serves as a valuable reagent in organic synthesis, particularly in the introduction of trifluoromethyl groups into target molecules. The trifluoromethoxy moiety is crucial for enhancing the reactivity and selectivity of electrophilic aromatic substitution reactions . This property is leveraged in the synthesis of complex organic molecules used in pharmaceuticals.

Material Science

Fluorinated Polymers
The unique properties imparted by the trifluoromethoxy group allow for the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are increasingly important in applications ranging from electronics to coatings .

Structure-Activity Relationship Studies

SAR Insights
Studies on structure-activity relationships (SAR) have shown that modifications to the thiophene and thiazole rings significantly affect biological activity. For instance, varying substituents on these rings can optimize binding affinity to biological targets, thereby enhancing therapeutic efficacy .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntiviral agentsInhibition of viral polymerase
Anticancer agentsInduction of apoptosis; enhanced lipophilicity
Chemical SynthesisReagent for trifluoromethylationElectrophilic aromatic substitution
Material ScienceDevelopment of fluorinated polymersImproved thermal stability and chemical resistance
Structure-Activity RelationshipOptimization of therapeutic compoundsEnhanced binding affinity through structural modifications

Case Studies

  • Antiviral Activity Against Flavivirus
    A study demonstrated that thiophene derivatives effectively inhibited flavivirus replication in vitro. The mechanism involved interference with viral polymerase activity, suggesting potential for further development into antiviral drugs .
  • Synthesis of Trifluoromethylated Compounds
    Research highlighted a method for synthesizing trifluoromethylated aromatic compounds using hypervalent iodine reagents, showcasing the utility of compounds like this compound as intermediates in complex organic syntheses .

Mechanism of Action

The compound exerts its effects primarily through its interactions with biological targets. For instance, its sulfonamido group can mimic the natural substrates of enzymes, potentially inhibiting their activity. The trifluoromethoxyphenyl group increases lipophilicity, enhancing cell membrane permeability and interaction with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole and Thiophene Families

The compound shares structural motifs with several synthesized derivatives, including:

Molecular Weight and Purity: Molecular formula C₁₆H₁₀F₃N₃O₄S₂ (MW: 429.39 g/mol) with 42% purity vs. the target compound’s inferred formula C₁₅H₁₀F₃N₃O₃S₃ (MW: 449.45 g/mol) . Biological Activity: Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence .

Triazole-Thiophene Hybrids (e.g., 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones):

  • Key Similarities : Both classes utilize sulfonyl groups for enhanced solubility and hydrogen bonding.
  • Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR. In contrast, the target compound’s thiophene-sulfonamido group lacks tautomeric flexibility .

Morpholinoacetamide-Thiazole Derivatives (e.g., N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide): Substituent Effects: Replacing the trifluoromethoxy group with a chlorophenyl moiety reduces steric bulk but may decrease metabolic stability. The morpholino group introduces basicity, altering pharmacokinetics compared to the target’s neutral trifluoromethoxy group .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Nitrothiophene Carboxamide Triazole-Thione
IR νC=O (cm⁻¹) Not reported 1663–1682 Absent (tautomerization)
IR νC=S (cm⁻¹) Not reported 1243–1258 1247–1255
1H-NMR Shifts Aromatic protons ~7.5–8.5 ppm (inferred) Aromatic protons at 7.8–8.2 ppm NH protons at 8.1–8.3 ppm
Molecular Weight ~449.45 g/mol 429.39 g/mol 450–500 g/mol (varies with X)
Purity Not reported 42–99% (LCMS) Confirmed by elemental analysis

Key Research Findings and Gaps

Spectroscopic Validation : The target compound’s IR and NMR data are unreported in the provided evidence, unlike its analogues, which are thoroughly characterized .

Biological Activity

2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole derivative class. Thiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene moiety, and a trifluoromethoxy group. The presence of these functional groups suggests potential interactions with various biological targets.

Component Description
Thiazole Ring Known for its pharmacological properties
Thiophene Moiety Contributes to electron delocalization and stability
Trifluoromethoxy Group Enhances lipophilicity and may influence receptor binding

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind effectively to active sites and inhibit enzyme activity. Additionally, the thiazole ring may enhance binding affinity by interacting with hydrophobic regions within target proteins.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, a study demonstrated that thiazole derivatives could effectively reduce inflammation in animal models by decreasing prostaglandin synthesis . This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A related compound demonstrated potent antibacterial activity against various strains of bacteria, highlighting the potential for this compound to exhibit similar effects . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have explored the anticancer potential of thiazole derivatives. For example, compounds exhibiting structural similarities were found to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) . This raises the possibility that this compound may also trigger apoptotic pathways in tumor cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiophene and thiazole rings significantly affect biological activity. For instance:

  • Substituents on the Thiazole Ring : Bulky groups can enhance binding affinity but may also hinder activity if they cause steric hindrance.
  • Sulfonamide Group Positioning : The position of the sulfonamide group relative to other functional groups can influence enzyme inhibition efficacy.

Case Studies

A series of experiments assessed the biological activity of related thiazole derivatives in various models:

  • In Vivo Anti-inflammatory Studies : In rat models, compounds similar to this compound showed significant reductions in paw inflammation when administered prior to carrageenan injection .
  • Antimicrobial Efficacy : A study tested several thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Activity : In vitro assays on HepG2 liver cancer cells indicated that related compounds induced cell cycle arrest and apoptosis at concentrations as low as 10 µM .

Q & A

Basic Research Question

  • Structural Confirmation :
    • 1H/13C NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, trifluoromethoxy signals at δ 4.3–4.5 ppm) .
    • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ m/z 463.08) .
  • Purity Assessment :
    • HPLC : Uses C18 columns with acetonitrile/water gradients (95% purity threshold) .

What biochemical targets are associated with this compound?

Basic Research Question
Thiazole-sulfonamide hybrids are known to interact with:

  • Enzyme Inhibition : Carbonic anhydrase IX/XII (IC50 < 100 nM) due to sulfonamide-Zn²+ binding .
  • Receptor Modulation : Antagonism of adenosine A2A receptors (Ki ~ 10–50 nM) via trifluoromethoxy phenyl interactions .
  • Antitumor Activity : 5-Phenylthiazole sulfonamides show activity against 60 cancer cell lines (GI50 < 1 µM) .

How does structural modification of the sulfonamide or thiophene group affect bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Reference
Thiophene → Benzothiophene Increased lipophilicity enhances blood-brain barrier penetration but reduces solubility .
Sulfonamide → Carboxamide Loss of enzyme inhibition (e.g., carbonic anhydrase IC50 increases 10-fold) .
Trifluoromethoxy → Methoxy Reduced antitumor potency (GI50 increases from 0.8 µM to >5 µM) .

Methodology : Compare analogues using parallel synthesis (e.g., varying substituents in Positions 2 and 4 of thiazole) .

What computational strategies predict binding modes with carbonic anhydrase?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with PDB 3LXF (carbonic anhydrase II). The sulfonamide group coordinates Zn²+, while the thiophene occupies hydrophobic pockets .
  • MD Simulations : AMBER force fields reveal stable binding over 100 ns; trifluoromethoxy groups stabilize π-π stacking with Phe131 .
  • InChI-Based Modeling : Generate 3D conformers from InChI strings (e.g., InChI=1S/C13H10N2O3S3) for virtual screening .

How to resolve contradictions in reported IC50 values for enzyme inhibition?

Advanced Research Question
Data Discrepancy Analysis :

  • Source 1 : IC50 = 45 nM (pH 7.4, 25°C) .
  • Source 2 : IC50 = 220 nM (pH 6.8, 37°C) .
    Resolution :
    • Assay Conditions : Temperature/pH affect Zn²+ coordination; validate under uniform conditions (e.g., 37°C, pH 7.4).
    • Enzyme Isoforms : Confirm isoform specificity (CA IX vs. CA XII) via Western blot .

What strategies improve solubility without compromising activity?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO/PEG 400 (80:20) to achieve >10 mg/mL solubility .
  • Prodrug Approach : Synthesize phosphate esters of the carboxamide group; hydrolyzes in vivo to active form .
  • Crystallization Screening : Identify polymorphs with enhanced dissolution rates (e.g., Form II vs. Form I) .

How to assess stability under physiological conditions?

Advanced Research Question

  • Forced Degradation :
    • Acidic (0.1M HCl) : Thiophene ring hydrolyzes at 40°C (t1/2 = 8 hr) .
    • Oxidative (H2O2) : Sulfonamide oxidizes to sulfonic acid (30% degradation in 24 hr) .
  • Plasma Stability : Incubate in rat plasma (37°C); LC-MS detects intact compound (>90% after 6 hr) .

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